2-(2-Ethyloxan-4-yl)propan-1-amine
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Overview
Description
2-(2-Ethyloxan-4-yl)propan-1-amine is an organic compound that belongs to the class of amines It features a unique structure with an oxane ring substituted with an ethyl group and a propan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyloxan-4-yl)propan-1-amine can be achieved through several methods. One common approach is the Gabriel synthesis, which involves the use of phthalimide as a protected amine . The process includes the following steps:
Formation of Potassium Phthalimide: Phthalimide is deprotonated using a strong base such as potassium hydroxide (KOH) to form potassium phthalimide.
Alkylation: The potassium phthalimide reacts with an alkyl halide, such as 2-bromo-2-ethyloxane, in an SN2 reaction to form the N-alkylated phthalimide.
Hydrolysis: The N-alkylated phthalimide is then hydrolyzed using hydrazine (NH2NH2) to liberate the primary amine, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethyloxan-4-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted amines or amides.
Scientific Research Applications
2-(2-Ethyloxan-4-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Ethyloxan-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Propan-1-amine: A simpler amine with a similar backbone but without the oxane ring.
2-Ethylpropan-1-amine: Similar structure but lacks the oxane ring.
2-(2-Methyloxan-4-yl)propan-1-amine: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
2-(2-Ethyloxan-4-yl)propan-1-amine is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-(2-ethyloxan-4-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-3-10-6-9(4-5-12-10)8(2)7-11/h8-10H,3-7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIUOLZJLXIEIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(CCO1)C(C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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